molecular formula C16H14N2O4 B5048623 2-(1,3-dioxoisoindol-2-yl)-N-(furan-2-ylmethyl)propanamide

2-(1,3-dioxoisoindol-2-yl)-N-(furan-2-ylmethyl)propanamide

Cat. No.: B5048623
M. Wt: 298.29 g/mol
InChI Key: LUKUGXDFGYOUIB-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindol-2-yl)-N-(furan-2-ylmethyl)propanamide is an organic compound that features a phthalimide moiety linked to a furan ring via a propanamide chain. Compounds with such structures are often studied for their potential biological activities and applications in various fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-(furan-2-ylmethyl)propanamide typically involves the following steps:

    Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.

    Attachment of the Propanamide Chain: The phthalimide can be reacted with a suitable halogenated propanamide derivative under basic conditions to form the desired linkage.

    Introduction of the Furan Ring: The final step involves the reaction of the intermediate with a furan-2-ylmethylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form various furan derivatives.

    Reduction: The carbonyl groups in the phthalimide moiety can be reduced to form corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or furan positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the phthalimide moiety may yield phthalamic acid or phthalimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-(furan-2-ylmethyl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds like N-(2-hydroxyethyl)phthalimide or N-(2-chloroethyl)phthalimide.

    Furan Derivatives: Compounds like furan-2-carboxylic acid or furan-2-ylmethanol.

Uniqueness

2-(1,3-dioxoisoindol-2-yl)-N-(furan-2-ylmethyl)propanamide is unique due to the combination of the phthalimide and furan moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-10(14(19)17-9-11-5-4-8-22-11)18-15(20)12-6-2-3-7-13(12)16(18)21/h2-8,10H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKUGXDFGYOUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CO1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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